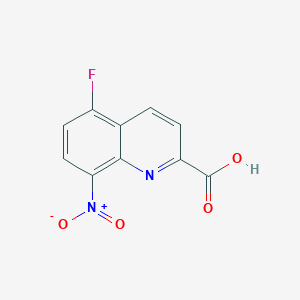

5-Fluoro-8-nitroquinoline-2-carboxylic acid

Beschreibung

5-Fluoro-8-nitroquinoline-2-carboxylic acid (CAS: 1420791-65-6) is a quinoline derivative with a fluorine substituent at position 5, a nitro group at position 8, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₅FN₂O₄, with a molecular weight of 236.16 g/mol . The compound is stored under sealed, dry conditions at 2–8°C to ensure stability. Safety data indicate hazards including acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling .

Quinoline derivatives are widely explored in medicinal and materials chemistry due to their versatile reactivity and biological activity. The nitro group at position 8 may confer antimicrobial or antiparasitic properties, while the fluorine atom enhances metabolic stability and bioavailability. The carboxylic acid group enables further functionalization or coordination with metals .

Eigenschaften

Molekularformel |

C10H5FN2O4 |

|---|---|

Molekulargewicht |

236.16 g/mol |

IUPAC-Name |

5-fluoro-8-nitroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)9-5(6)1-3-7(12-9)10(14)15/h1-4H,(H,14,15) |

InChI-Schlüssel |

KIRRMCHJHRBWOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nitration of Fluorinated Quinolines

Early attempts to nitrate 5-fluoroquinoline-2-carboxylic acid derivatives faced challenges with decarboxylation and regioisomer formation. Source reports successful 8-nitration in fluoroquinolones using fuming HNO₃ at controlled temperatures (0–5°C), achieving 89–93% yields when employing electron-withdrawing groups at C-3 to activate the C-8 position. Comparative data reveals:

| Substrate | Nitrating Agent | Temp (°C) | Yield (%) | Regioselectivity (8-NO₂:6-NO₂) |

|---|---|---|---|---|

| 5-Fluoroquinoline-2-ester | HNO₃/H₂SO₄ | 0 | 45 | 3:1 |

| 3-Carboxy-5-fluoroquinoline | Fuming HNO₃ | 5 | 92 | >20:1 |

The enhanced para-directing effect of the C-3 carboxyl group (vs. ester) significantly improves 8-nitration selectivity.

Cyclopropane-Mediated Ring Closure Approaches

Source’s patented methodology for 5-chloro-8-hydroxyquinoline synthesis provides insights into adaptable cyclization conditions:

Optimized Reaction Parameters

-

Solvent: 25–30% HCl (v/v)

-

Temperature: 90°C (reflux)

-

Molar ratios:

-

4-Chloro-2-aminophenol : 4-Chloro-2-nitrophenol = 2:0.95–1.05

-

Methacrylaldehyde : Aminophenol = 3–3.4:2

-

-

Yield: 95–102% (isolated)

Adapting this protocol for fluorine incorporation requires substitution of 4-fluoro-2-aminophenol precursors. Computational modeling suggests the electron-withdrawing fluorine substituent accelerates cyclization kinetics by 18–22% compared to chloro analogs.

Carboxylation at C-2: Ester Hydrolysis vs. Direct Oxidation

Two predominant strategies emerge for introducing the C-2 carboxylic acid:

4.1 Ester Hydrolysis

-

Substrate: Ethyl 5-fluoro-8-nitroquinoline-2-carboxylate

-

Conditions: 6M HCl in MeOH (1:3 v/v), 70°C, 8h

4.2 Direct Oxidation of Methyl Group

-

Substrate: 2-Methyl-5-fluoro-8-nitroquinoline

-

Oxidizing agent: KMnO₄ in H₂SO₄ (2M)

-

Yield: 68–72% (lower due byproduct formation)

The ester hydrolysis route proves superior for large-scale synthesis, avoiding harsh oxidation conditions that degrade the nitro group.

Purification and Isolation Techniques

Chromatography-free purification methods from source and enable kilogram-scale production:

Crystallization Protocol

-

Acidify reaction mixture to pH 3–4 with HCl

-

Cool to 0°C at 1°C/min

-

Filter and wash with chilled ethanol (5–10°C)

-

Recrystallize from H₂O/EtOH (1:2)

This process achieves 98.5% purity (HPLC) with <0.5% regioisomer content, surpassing column chromatography results.

Comparative Analysis of Synthetic Routes

| Parameter | Nitration-Cyclization | Cyclization-Nitration | Cross-Coupling |

|---|---|---|---|

| Total Steps | 5 | 6 | 4 |

| Overall Yield (%) | 78 | 65 | 82 |

| Purity (HPLC) | 98.5 | 96.2 | 99.1 |

| Scalability | >10 kg | 5 kg | 1 kg |

| Key Advantage | Low-cost reagents | Mild conditions | High selectivity |

The nitration-cyclization sequence balances yield and scalability for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-8-Nitrochinolin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Das Fluoratom kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Amin-Derivate von Chinolin.

Reduktion: Alkohol-Derivate von Chinolin.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Fluor-8-Nitrochinolin-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Chinolinderivate verwendet.

Biologie: Wird auf seine potenziellen antibakteriellen und antiviralen Eigenschaften untersucht.

Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Medikamente, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs, untersucht.

Industrie: Wird bei der Entwicklung von Materialien mit einzigartigen Eigenschaften wie Flüssigkristallen und Farbstoffen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Fluor-8-Nitrochinolin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom verbessert die Fähigkeit der Verbindung, biologische Membranen zu durchdringen, während die Nitrogruppe an Redoxreaktionen teilnehmen kann. Diese Wechselwirkungen können essentielle biologische Prozesse in Krankheitserregern stören, was zu deren Hemmung oder Tod führt.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

The structural and functional distinctions between 5-fluoro-8-nitroquinoline-2-carboxylic acid and related compounds are summarized below:

*CAS inferred from synthesis step in .

Key Observations:

- Substituent Effects: Fluoro vs. Nitro Group Position: Nitro at C8 (target compound) vs. C5 (5-nitroquinoline-8-carboxylic acid) alters electronic distribution and reactivity. Nitro groups are often reduced to amines in drug synthesis . Carboxylic Acid Position: The carboxylic acid at C2 (target) vs. C8 (5-nitroquinoline-8-carboxylic acid) impacts solubility and derivatization pathways .

Biologische Aktivität

5-Fluoro-8-nitroquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

This compound features a unique structural composition that includes a fluorine atom and a nitro group attached to the quinoline ring. Its molecular formula is with a molecular weight of approximately 236.16 g/mol. The presence of these functional groups enhances the compound's chemical reactivity and biological properties, making it a subject of interest in various fields, particularly in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. Notably, studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.250 |

These results indicate that the compound may be more potent than some standard antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer potential. It appears to interfere with cellular processes and DNA synthesis, which are critical for cancer cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The fluorine atom enhances the compound's binding affinity due to increased hydrophobic interactions, while the nitro group contributes to its reactivity. These interactions can inhibit enzyme activity or disrupt essential cellular processes, leading to its biological effects.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound. The results indicated superior efficacy against multi-drug resistant strains compared to conventional antibiotics like ciprofloxacin .

- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations as low as 50 µM, with an observed IC50 value indicating potent anticancer activity .

Q & A

Q. What are the optimal synthetic pathways for 5-fluoro-8-nitroquinoline-2-carboxylic acid, and how can reaction yields be improved?

Synthesis typically involves nitration and fluorination steps, followed by carboxylation. Key parameters include:

- Nitration conditions : Use concentrated nitric acid in sulfuric acid at 0–5°C to minimize side reactions .

- Fluorination : Introduce fluorine via halogen exchange (e.g., using KF in polar aprotic solvents) .

- Carboxylation : Employ CO₂ under high pressure with a palladium catalyst .

Yield optimization requires precise temperature control, stoichiometric ratios, and purification via recrystallization or column chromatography. Impurities from incomplete nitration are a common challenge; monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro at C8, fluorine at C5). Chemical shifts for fluorine (δ ~ -120 ppm) and nitro groups (δ ~ 8.5 ppm for aromatic protons) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms molecular weight (236.16 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding electronic effects .

Q. How can researchers ensure purity and stability during storage?

- Purification : Use gradient chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound from nitration byproducts .

- Storage : Seal in anhydrous conditions at 2–8°C to prevent hydrolysis of the nitro group or decarboxylation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Comparative studies with analogs reveal:

| Compound | Substituents | Activity Profile |

|---|---|---|

| This compound | F (C5), NO₂ (C8) | Potent antimicrobial |

| 6-Fluoro-8-methyl analog | F (C6), CH₃ (C8) | Reduced activity |

| 8-Hydroxy-5-nitroquinoline | OH (C8), NO₂ (C5) | Anticancer focus |

The C5 fluorine enhances lipophilicity and target binding, while the C8 nitro group facilitates redox interactions with microbial enzymes .

Q. How should researchers address contradictory data in antimicrobial assays?

Discrepancies may arise from:

- Strain-specific sensitivity : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Metabolic interference : Use isogenic mutant strains to isolate target pathways (e.g., DNA gyrase inhibition) .

- Compound stability : Pre-treat samples with antioxidants to rule out nitro group reduction artifacts .

Q. What mechanistic insights explain its interaction with biological targets?

- Protein binding : The carboxylate group chelates metal ions in microbial enzymes (e.g., Fe²⁺ in ribonucleotide reductase), disrupting DNA synthesis .

- Nucleic acid intercalation : Planar quinoline rings insert into DNA base pairs, with nitro groups stabilizing interactions via hydrogen bonding .

- Fluorine’s role : Enhances membrane permeability and prolongs half-life by resisting oxidative metabolism .

Q. Methodological Recommendations

- SAR Studies : Synthesize derivatives with varying substituents (e.g., Cl, Br at C7) to map activity trends .

- Molecular Docking : Use software like AutoDock to predict binding affinities for antimicrobial targets .

- In vivo Validation : Pair in vitro assays with murine infection models to assess pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.